![molecular formula C17H12ClN3O2S3 B2369909 5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 863595-02-2](/img/structure/B2369909.png)
5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
Overview
Description
The compound 5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS: 863595-16-8) is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a substituted phenyl group and a chlorothiophene sulfonamide moiety . This scaffold is associated with diverse pharmacological activities, including phosphoinositide 3-kinase (PI3K) inhibition and glucocorticoid receptor (GR) antagonism, depending on substituent patterns . Below, we compare this compound with structurally related analogs, focusing on molecular features, biological activity, and structure-activity relationships (SAR).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as thiohydrazonates, followed by further functionalization. The reaction conditions often require specific reagents and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solution-phase parallel synthesis and high-throughput evaluation are employed to streamline the process and identify the most effective synthetic routes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
The compound has been identified as a modulator of chemokine receptors, which are essential for mediating immune responses and inflammation. Research indicates that it interacts with specific targets within these pathways, suggesting potential therapeutic applications in treating diseases associated with dysregulated chemokine signaling .
Therapeutic Applications
- Cancer Treatment : The compound's ability to inhibit PI3K suggests it may be effective in treating cancers characterized by aberrant PI3K signaling. Studies have shown that related thiazolo[5,4-b]pyridine derivatives exhibit potent inhibitory effects against specific enzymes involved in cancer progression .
- Anti-inflammatory Effects : Given its role as a chemokine receptor modulator, this compound could also be explored for its anti-inflammatory properties. It may help manage conditions where inflammation plays a critical role, such as autoimmune diseases .
- Infectious Diseases : Sulfonamides are known for their antimicrobial properties. The structural features of this compound may lend themselves to developing new antibiotics or adjunct therapies against resistant strains of bacteria .
Synthesis and Characterization
The synthesis of 5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step reactions that include the formation of the thiazolo[5,4-b]pyridine structure followed by sulfonamide formation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are used to confirm the compound's structure and purity .
Case Studies
Several studies highlight the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features of the Target Compound
- Core : Thiazolo[5,4-b]pyridine fused bicyclic system.
- Substituents :
- 2-Methyl group on the phenyl ring.
- 5-Chlorothiophene-2-sulfonamide moiety.
- Molecular Formula : C₁₉H₁₃ClN₄O₂S₃ (calculated based on ).
Comparison with PI3K Inhibitors
Compound 19c ():
- Structure: 5-Chloro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)thiophene-2-sulfonamide.
- Key Differences: Methoxy and morpholino substituents on the pyridine ring. Larger molecular weight (C₂₀H₂₀ClN₅O₄S₃ vs. C₁₉H₁₃ClN₄O₂S₃).
- Activity :
Simpler Thiazolo[5,4-b]Pyridine Analogs ():
- Structure : 5-Chloro-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide.
- Key Difference : Phenyl substitution at position 4 instead of 3.
- Molecular Formula : C₁₆H₁₀ClN₃O₂S₃.
- Activity: No direct data, but SAR studies suggest that 3-substitution (as in the target compound) optimizes binding to PI3Kα .
Naphthamide Derivatives ():
- Structure : N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide.
- Key Difference : Carboxamide replaces sulfonamide.
- Implication : Loss of sulfonamide reduces PI3Kα inhibition, highlighting its necessity for activity .
Comparison with GR Antagonists
FX5 ():
- Structure : 5-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide.
- Key Differences :
- Trifluoromethyl and chloro substituents on phenyl.
- Lacks thiazolo[5,4-b]pyridine core.
- SAR Insight : Sulfonamide is a shared pharmacophore, but the thiazolo-pyridine core shifts target specificity to PI3K .
Comparison with Imidazo-Thiazolo[5,4-b]Pyridine Derivatives ()
- Structure: (R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide.
- Key Differences :
- Additional imidazole ring fused to thiazolo-pyridine.
- Methylsulfonyl benzamide replaces chlorothiophene sulfonamide.
Data Table: Key Analogs and Properties
Biological Activity
Introduction
5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by its complex molecular architecture, which includes a thiazolo[5,4-b]pyridine moiety and a thiophene-2-sulfonamide group. The compound's molecular formula is C17H12ClN3O2S3, and it has a molecular weight of approximately 421.93 g/mol .
The primary biological activity of this compound is linked to its inhibition of the phosphoinositide 3-kinase (PI3K) enzyme. PI3K plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. Inhibition of PI3K leads to reduced AKT signaling, resulting in decreased cell proliferation and increased apoptosis in various cancer cell lines . This mechanism suggests potential therapeutic applications in oncology, particularly for cancers associated with dysregulated PI3K activity.
Biological Activities
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against various pathogens. Its structure allows it to modulate chemokine receptors, which are integral to immune responses and inflammation .
- Case Study : Similar thiazolo[5,4-b]pyridine derivatives have been shown to exhibit potent antibacterial effects against strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
-
Anti-inflammatory Effects :
- The modulation of chemokine receptors by this compound suggests potential applications in treating inflammatory diseases. By influencing these pathways, it may help mitigate conditions characterized by excessive inflammation .
-
Cytotoxicity Against Cancer Cells :
- Research indicates that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown promising results in reducing viability in HepG2 (hepatocellular carcinoma), MCF7 (breast cancer), and A549 (lung cancer) cells .
- Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 Value (μM) | Reference |
---|---|---|
HepG2 | <20 | |
MCF7 | <15 | |
A549 | <25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural components:
- Thiazolo[5,4-b]pyridine Core : This moiety is known for its presence in various biologically active compounds and contributes significantly to the compound's interaction with biological targets.
- Sulfonamide Group : The sulfonamide functional group enhances the compound's solubility and bioavailability, facilitating its interaction with target enzymes like PI3K.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolo[5,4-b]pyridine structure followed by the introduction of the thiophene sulfonamide group. Techniques such as recrystallization and chromatography are employed to achieve high purity levels . Characterization methods like NMR spectroscopy and mass spectrometry confirm the integrity of the synthesized compound.
Q & A
Q. Basic: What are the common synthetic strategies for preparing 5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide?
The synthesis typically involves multi-step organic reactions, including:
- Core Assembly : Stepwise coupling of the thiazolo[5,4-b]pyridine moiety with the substituted phenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Sulfonamide Formation : Reaction of 5-chlorothiophene-2-sulfonyl chloride with the amine group of the intermediate phenyl-thiazolo[5,4-b]pyridine derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
- Purification : Techniques like column chromatography or preparative HPLC are critical for isolating high-purity intermediates .
Key Monitoring Tools : Thin-layer chromatography (TLC) for reaction progress and NMR for structural validation .
Q. Advanced: How can reaction conditions be optimized to improve yield in the final sulfonamide coupling step?
Optimization requires systematic variation of parameters:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonyl chloride activation .
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst enhances coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic intermediates .
- Stoichiometric Adjustments : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material .
Validation : Kinetic studies via HPLC-MS can identify optimal reaction times and byproduct profiles .
Q. Basic: What spectroscopic and computational methods are used to confirm the compound’s structure?
- NMR Spectroscopy : H and C NMR verify aromatic proton environments and confirm substitution patterns (e.g., methyl group at δ 2.3 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H] peak at m/z 465.0523) .
- X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the thiazolo-pyridine system .
- DFT Calculations : Predict vibrational frequencies (IR) and electronic transitions (UV-Vis) for cross-validation .
Q. Advanced: How can conflicting biological activity data across similar thiazolo-pyridine derivatives be resolved?
- Target-Specific Assays : Use isoform-selective enzymatic assays (e.g., COX-II vs. COX-I) to clarify inhibitory specificity .
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on binding affinity .
- Metabolic Stability Tests : Assess compound degradation in microsomal models to distinguish intrinsic activity vs. pharmacokinetic artifacts .
- Docking Simulations : Identify key interactions (e.g., hydrogen bonds with Ser530 in COX-II) that explain potency variations .
Q. Basic: What are the dominant chemical reactivity profiles of this compound?
- Electrophilic Substitution : The electron-deficient thiazolo-pyridine ring undergoes halogenation (e.g., bromination at position 5) .
- Nucleophilic Attack : The sulfonamide group reacts with alkyl halides to form N-alkylated derivatives .
- Oxidation : Thiophene sulfonamide can be oxidized to sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) .
Reaction Monitoring : IR spectroscopy tracks functional group transformations (e.g., S=O stretch at 1150–1300 cm) .
Q. Advanced: How can regioselectivity challenges in functionalizing the thiazolo[5,4-b]pyridine core be addressed?
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer C-H activation toward specific positions .
- Computational Guidance : DFT-based Fukui indices predict reactive sites (e.g., higher electrophilicity at C4 vs. C6) .
- Metal-Mediated Strategies : Use palladium catalysts with chelating ligands (e.g., 1,10-phenanthroline) for selective cross-couplings .
Case Study : demonstrates selective C2 functionalization via Suzuki-Miyaura coupling using a sterically hindered arylboronic acid .
Q. Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-II inhibition using arachidonic acid substrate) .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Controls : Include reference compounds (e.g., celecoxib for COX-II) to benchmark activity .
Q. Advanced: How can computational modeling integrate with experimental data to predict off-target interactions?
- Pharmacophore Mapping : Align compound features (e.g., sulfonamide as a hydrogen bond acceptor) with known target cavities .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess target selectivity .
- Machine Learning : Train models on ChEMBL datasets to predict kinase inhibition profiles .
Validation : Compare in silico predictions with experimental kinase panel screens (e.g., DiscoverX) .
Q. Basic: What are the stability considerations for storing this compound?
- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene sulfonamide group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide bond .
- Temperature : Long-term storage at –20°C in anhydrous DMSO minimizes thermal decomposition .
Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., sulfonic acid derivatives) .
Q. Advanced: What strategies resolve discrepancies between computational binding predictions and experimental IC50_{50}50 values?
- Solvent Correction : Adjust docking scores for solvation effects (e.g., implicit solvent models in AutoDock Vina) .
- Conformational Sampling : Use enhanced sampling MD to capture rare binding poses missed in static docking .
- Protonation State Analysis : Test multiple tautomers (e.g., sulfonamide deprotonation at physiological pH) in docking simulations .
Case Study : highlights a 10-fold potency improvement after optimizing the protonation state of the thiazole nitrogen .
Properties
IUPAC Name |
5-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S3/c1-10-11(16-20-13-6-3-9-19-17(13)25-16)4-2-5-12(10)21-26(22,23)15-8-7-14(18)24-15/h2-9,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNOAYOJQQVHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.